molecular formula C23H32ClNO5 B610881 2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate CAS No. 1352296-65-1

2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate

Cat. No.: B610881
CAS No.: 1352296-65-1
M. Wt: 437.961
InChI Key: VMHHIKFQHFTOTC-RRABGKBLSA-M
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Description

2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with bulky tert-butyl groups and a dimethylamino-styryl moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylamino-Styryl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrans, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups and electron-donating dimethylamino group influence its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetics.

    2,6-Di-tert-butyl-4-methylpyridine: Utilized as a non-nucleophilic base in organic synthesis.

Uniqueness

2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate stands out due to its unique combination of a pyran ring, bulky tert-butyl groups, and a dimethylamino-styryl moiety. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(E)-2-(2,6-ditert-butyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]-N,N-dimethylaniline;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36NO.ClO4/c1-22(2,3)20-15-18(16-21(25-20)23(4,5)6)10-9-17-11-13-19(14-12-17)24(7)8;2-1(3,4)5/h9-14,18,20H,15-16H2,1-8H3;/q+1;-1/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRDMVBHNUPIL-RRABGKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate
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2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate

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